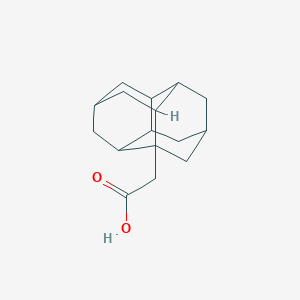
1-Diamantaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diamantaneacetic acid, also known as 1-adamantaneacetic acid, is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by its rigid, cage-like structure, which imparts unique physical and chemical properties. The molecular formula of this compound is C12H18O2, and it is commonly used in various scientific and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
1-Diamantaneacetic acid can be synthesized through several methods. One common synthetic route involves the Koch-Haaf reaction, where adamantane derivatives react with formic acid in the presence of sulfuric acid . Another method includes the carboxylation of diamantane derivatives, which involves an intermolecular hydride transfer reaction, resulting in a mixture of apical and medial diamantane carboxylic acids . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Diamantaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form adamantanone, which can further react to produce other derivatives . Common reagents used in these reactions include sulfuric acid, bromine, and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
1-Diamantaneacetic acid has a wide range of scientific research applications. In chemistry, it is used as an acylating agent to determine the pharmacological characteristics of new analogues . In biology and medicine, it serves as an inhibitor of chorismate mutase-prephenate dehydrogenase from Escherichia coli, making it valuable in biochemical studies . Additionally, its unique structure makes it useful in the development of drug delivery systems and surface recognition studies .
Wirkmechanismus
The mechanism of action of 1-diamantaneacetic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of chorismate mutase-prephenate dehydrogenase, it interferes with the enzyme’s activity, affecting the metabolic pathways in Escherichia coli . The rigid, cage-like structure of the compound allows it to fit into specific enzyme active sites, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
1-Diamantaneacetic acid can be compared with other similar compounds, such as 1-adamantylacetic acid and other adamantane derivatives. These compounds share the rigid, cage-like structure of adamantane, but differ in their functional groups and reactivity. For instance, 1-adamantylacetic acid is another derivative with similar applications but may have different reactivity due to its specific functional groups . Other similar compounds include dehydroadamantanes and adamantane derivatives with exocyclic double bonds .
Eigenschaften
Molekularformel |
C16H22O2 |
|---|---|
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |
InChI |
InChI=1S/C16H22O2/c17-15(18)7-16-6-9-2-11-10-1-8(4-13(11)16)5-14(16)12(10)3-9/h8-14H,1-7H2,(H,17,18) |
InChI-Schlüssel |
OQPFXHVZEDAMAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


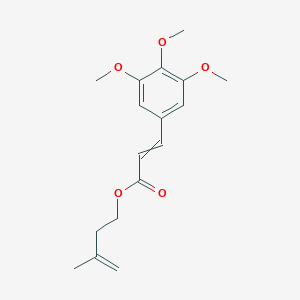
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

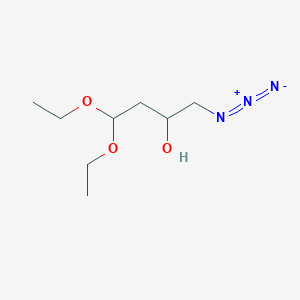
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
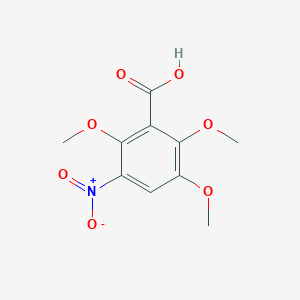
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
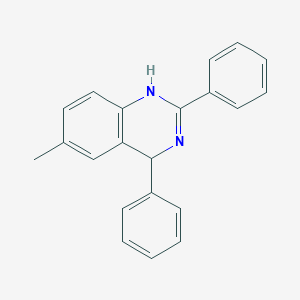
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
